

An In-depth Technical Guide to 2-Amino-5-nitrothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Nitrothiazole*

Cat. No.: *B159308*

[Get Quote](#)

Disclaimer: The information provided in this document is for research and professional use only. The user is responsible for the safe handling, storage, and disposal of this chemical. All quantitative data and experimental protocols are based on available scientific literature and safety data sheets.

This technical guide provides a comprehensive overview of 2-Amino-5-nitrothiazole (CAS No. 121-66-4), a significant chemical intermediate in the pharmaceutical and dye industries. Due to the prevalence of data for "2-Amino-5-nitrothiazole" in response to searches for "**2-Nitrothiazole**," this guide focuses on the former, assuming it to be the compound of interest.

Chemical Identification and Physical Properties

2-Amino-5-nitrothiazole is a yellow crystalline solid. It is an important building block in the synthesis of various biologically active molecules.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	121-66-4	[2] [3] [4] [5]
Molecular Formula	C ₃ H ₃ N ₃ O ₂ S	[2] [4]
Molecular Weight	145.14 g/mol	[2] [4]
Appearance	Greenish-yellow to orange or brown powder	[5]
Melting Point	195-200 °C (decomposes)	[2]
Boiling Point	345.1 °C at 760 mmHg (Predicted)	[2]
Density	1.682 g/cm ³ (Predicted)	[2]
Flash Point	162.5 °C	[2]
Water Solubility	<0.1 g/100 mL at 20 °C	[2]
Ethanol (95%) Solubility	Soluble, 1g/150g at 20 °C	[2]
Diethyl Ether Solubility	Soluble, 1g/250g at 20 °C	
Chloroform Solubility	Insoluble	
Sensitivity	Light Sensitive	[2] [6]

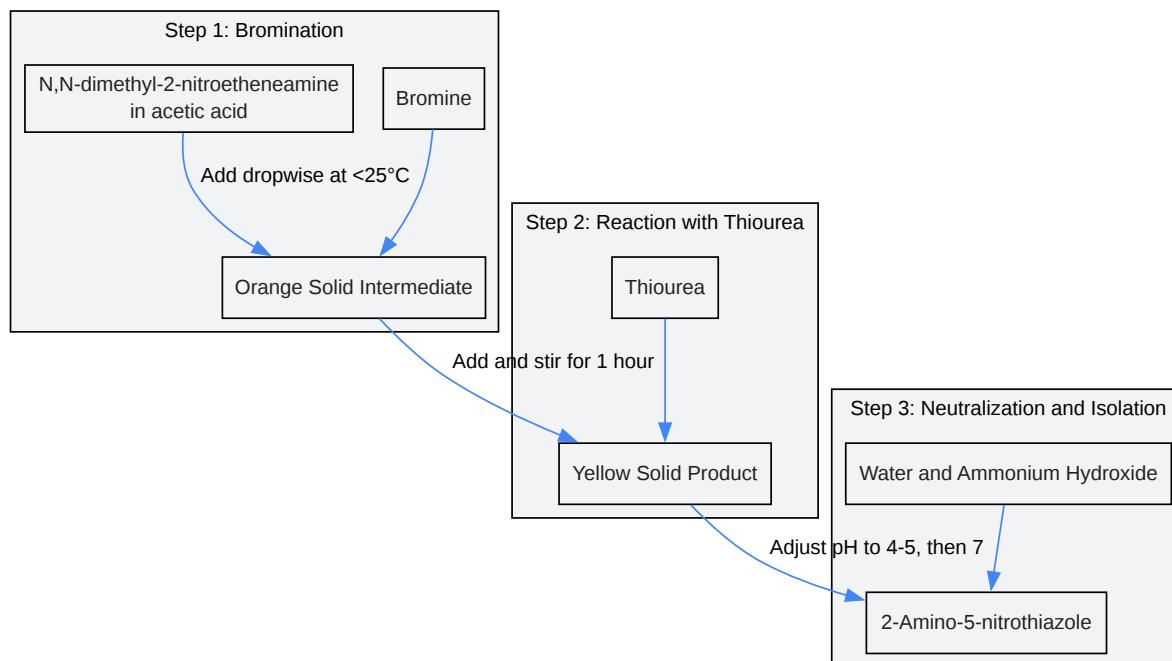
Safety and Hazard Information

2-Amino-5-nitrothiazole is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[\[7\]](#) It is also a suspected carcinogen.[\[8\]](#)

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin irritation	Category 2	H315: Causes skin irritation
Eye irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure	Category 3	H335: May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust.[\[7\]](#)
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[7\]](#)


Toxicological Data:

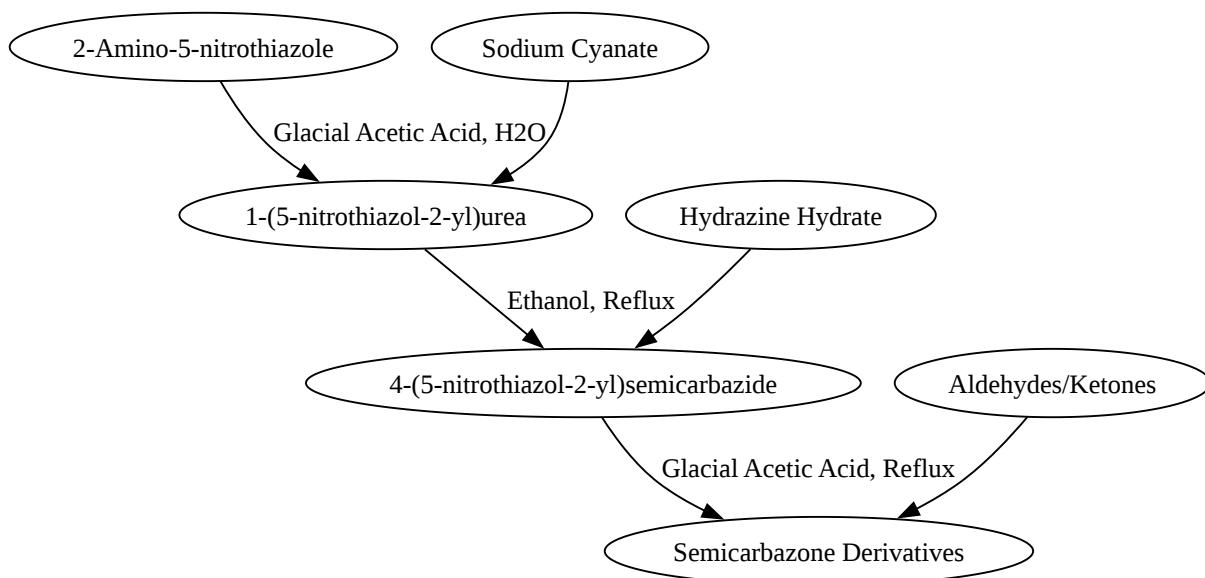
Test	Route of Exposure	Species	Dose	Reference(s)
LD50	Intraperitoneal	Mouse	200 mg/kg	[9]
TDLo	Oral	Rat	28 gm/kg/2Y-C	[9]

Experimental Protocols

A common synthesis method involves the reaction of N,N-dimethyl-2-nitroetheneamine with bromine, followed by treatment with thiourea.[10][11]

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)


Caption: Synthesis workflow of 2-Amino-5-nitrothiazole.

Detailed Methodology:

- To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17°C, add 4.8 g of bromine at a rate that maintains the temperature below 25°C. An orange solid will form.[10]
- After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic, and a yellow solid will form. Stir the mixture for 1 hour.[10]
- Dilute the mixture with 25 ml of water.[10]

- Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[10]
- After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[10]
- Filter the product, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[10]

This protocol describes the synthesis of semicarbazone derivatives from 2-amino-5-nitrothiazole, which have been investigated for their biological activity.[12]

[Click to download full resolution via product page](#)

Caption: Inhibition of PFOR by Nitazoxanide.

Derivatives of 2-amino-5-nitrothiazole have also been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. [12] The inhibitory activity of these compounds is believed to result from their interaction with the active sites of these enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-5-nitrothiazole | lookchem [lookchem.com]
- 3. purepharmaceuticals.com [purepharmaceuticals.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-5-nitrothiazole - Hazardous Agents | Haz-Map [haz-map.com]
- 6. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. hpc-standards.com [hpc-standards.com]
- 8. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]
- 9. manavchem.com [manavchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-nitrothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159308#2-nitrothiazole-cas-number-and-safety-data\]](https://www.benchchem.com/product/b159308#2-nitrothiazole-cas-number-and-safety-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com